molecular formula C22H33N3O2 B053053 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide CAS No. 111261-86-0

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide

Cat. No. B053053
M. Wt: 371.5 g/mol
InChI Key: DSVQULZJNXNXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide, also known as Etorphine, is a potent opioid analgesic drug. It was first synthesized in the 1960s and is widely used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses. Etorphine is highly effective in producing rapid and long-lasting immobilization, making it a valuable tool for research and conservation efforts.

Mechanism Of Action

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide acts on the central nervous system by binding to specific opioid receptors, primarily the mu-opioid receptor. This binding results in the inhibition of neurotransmitter release, leading to analgesia, sedation, and immobilization.

Biochemical And Physiological Effects

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased heart rate and blood pressure. These effects are dose-dependent and can be reversed with the administration of naloxone, an opioid antagonist.

Advantages And Limitations For Lab Experiments

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide has several advantages for laboratory experiments, including its potency and rapid onset of action. However, its use is limited by its high potential for abuse and dependence, as well as its potential to cause respiratory depression and cardiac arrest.

Future Directions

There are several potential future directions for research on 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide. One area of interest is the development of new opioid analgesics with improved safety profiles and reduced potential for abuse. Another area of interest is the study of the long-term effects of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide use on wildlife populations and ecosystems. Additionally, there is ongoing research on the use of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide as a tool for pain management in humans, particularly in the treatment of chronic pain.

Synthesis Methods

The synthesis of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide involves several steps, including the reaction of 1,5-dibromopentane with morpholine to form 1-(2-morpholinoethyl)-5-bromopentane. This intermediate is then reacted with 2-ethyl-2-oxazoline to form 1-(2-morpholinoethyl)-2-ethyl-5-bromopentane. The final step involves the reaction of this intermediate with N-(3-propionylphenyl)ethylenediamine to form 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide.

Scientific Research Applications

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide is widely used in scientific research, particularly in the field of wildlife conservation. It is used to immobilize large animals for transportation, relocation, and medical procedures. 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide is also used in laboratory research to study the effects of opioids on the central nervous system.

properties

IUPAC Name

N-[8-(2-morpholin-4-ylethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-2-22(26)25(18-6-4-3-5-7-18)21-16-19-8-9-20(17-21)24(19)11-10-23-12-14-27-15-13-23/h3-7,19-21H,2,8-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZVWQBJSLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC2CCC(C1)N2CCN3CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912089
Record name N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide

CAS RN

111261-86-0
Record name 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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